molecular formula C4H12N2O B8698477 1,3-Diamino-2-methylpropan-2-ol

1,3-Diamino-2-methylpropan-2-ol

Cat. No.: B8698477
M. Wt: 104.15 g/mol
InChI Key: CZQZKJOXYDUHCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Diamino-2-methylpropan-2-ol is a useful research compound. Its molecular formula is C4H12N2O and its molecular weight is 104.15 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

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Molecular Formula

C4H12N2O

Molecular Weight

104.15 g/mol

IUPAC Name

1,3-diamino-2-methylpropan-2-ol

InChI

InChI=1S/C4H12N2O/c1-4(7,2-5)3-6/h7H,2-3,5-6H2,1H3

InChI Key

CZQZKJOXYDUHCW-UHFFFAOYSA-N

Canonical SMILES

CC(CN)(CN)O

Origin of Product

United States

Advanced Synthetic Methodologies for 1,3 Diamino 2 Methylpropan 2 Ol and Its Functional Derivatives

Stereoselective and Regioselective Synthesis of the Core Structure

Achieving precise control over the three-dimensional arrangement of atoms (stereochemistry) and the position of functional groups (regiochemistry) is paramount in modern organic synthesis. For a molecule like 1,3-diamino-2-methylpropan-2-ol, with its chiral center and multiple reactive sites, these considerations are especially critical.

Enantioselective Approaches to Chiral Amino Alcohol Formation

The creation of chiral amino alcohols in an enantiomerically pure form is a cornerstone of asymmetric synthesis. acs.org These motifs are present in numerous biologically active compounds and serve as valuable chiral auxiliaries. acs.orgnih.gov While traditional methods often rely on chiral pool starting materials or stoichiometric chiral auxiliaries, recent advancements have focused on catalytic enantioselective methods. nih.govnih.gov

One powerful strategy involves the asymmetric reductive amination of α-hydroxy ketones. acs.orgfrontiersin.org Engineered amine dehydrogenases (AmDHs) have demonstrated the ability to convert α-hydroxy ketones to the corresponding vicinal amino alcohols with high conversions and excellent enantiomeric excess (>99% ee). acs.orgacs.org This biocatalytic approach offers a green and efficient alternative to traditional chemical methods, which can suffer from harsh reaction conditions and the use of expensive metal catalysts. acs.org Another innovative approach is the radical C–H amination of alcohols, which can provide access to chiral β-amino alcohols. nih.gov This method utilizes a multi-catalytic system, often involving a photocatalyst and a chiral copper catalyst, to achieve both regio- and enantioselectivity. nih.gov

ApproachCatalyst/ReagentKey Features
Asymmetric Reductive AminationEngineered Amine Dehydrogenases (AmDHs)High conversion (up to 99%), excellent enantioselectivity (>99% ee), mild reaction conditions. acs.orgfrontiersin.orgacs.org
Radical C–H AminationPhotocatalyst and Chiral Copper CatalystAccess to chiral β-amino alcohols from readily available alcohol starting materials. nih.gov
Copper-Catalyzed Reductive CouplingCopper CatalystEnantioselective addition of N-substituted allyl equivalents to ketone electrophiles. nih.gov

Controlled Ring-Opening Reactions of Epoxide Precursors

The nucleophilic ring-opening of epoxides is a classic and highly effective method for the synthesis of β-amino alcohols. rsc.org The regioselectivity of this reaction, which determines which carbon of the epoxide is attacked by the nucleophile, can often be controlled by the substrate's electronic and steric properties. rsc.org For instance, in terminal epoxides, the nucleophile typically attacks the less sterically hindered carbon. rsc.org

However, for unbiased epoxides, where the two carbons of the epoxide ring have similar steric and electronic environments, achieving high regioselectivity can be challenging. rsc.org Recent research has focused on the development of catalyst-controlled regioselective ring-opening reactions. Cationic aluminum salen catalysts, for example, have been shown to effectively open a variety of epoxides with nitrogen-containing nucleophiles with high regioselectivity. rsc.org Metal- and solvent-free protocols, such as those mediated by acetic acid, also provide high yields and excellent regioselectivity for the synthesis of β-amino alcohols from epoxides and amines. rsc.org Additionally, biocatalytic approaches using lipases have been explored for the ring-opening of epoxides, offering a greener alternative. mdpi.com The asymmetric ring-opening of meso-epoxides catalyzed by chiral (salen)CrN3 complexes is another powerful method for producing enantiomerically enriched amino alcohols. acs.org

Derivatization Strategies for Amine and Hydroxyl Functionalities

The presence of two primary amine groups and a tertiary hydroxyl group in this compound offers multiple sites for functionalization. Selective modification of these groups is key to creating a diverse range of derivatives with tailored properties.

Selective Acylation and Alkylation Reactions

Selective mono-acylation and mono-alkylation of diamines and amino alcohols are challenging due to the similar reactivity of the functional groups, which often leads to mixtures of products. acs.orgorganic-chemistry.orgrsc.org

Selective Acylation: Several strategies have been developed to achieve selective mono-acylation. One approach utilizes carbon dioxide to temporarily "protect" one of the amine groups in a diamine, allowing for the selective acylation of the other. rsc.org This method is practical and atom-economical. Another technique involves intramolecular delivery of an acyl group using a molecule containing a 4-(dimethylamino)pyridine (DMAP) unit, which acts as a catalyst. acs.org CDI-mediated monoacylation has also been shown to be a highly efficient and green protocol for symmetrical diamines. rsc.org Less reactive acylating agents, such as carboxylic anhydrides, can also be used to selectively acylate amines in the presence of alcohols. youtube.com

Selective Alkylation: For selective mono-N-alkylation of 1,3-amino alcohols, a method involving chelation to 9-borabicyclononane (B1260311) (9-BBN) has been developed. acs.orgorganic-chemistry.org The 9-BBN serves to both protect the amine and alcohol groups and activate the amine for alkylation, leading to high yields of the mono-alkylated product. acs.orgorganic-chemistry.org Direct N-alkylation of unprotected amino acids with alcohols has also been achieved using ruthenium and iron catalysts, offering a highly selective and atom-economic route that produces water as the only byproduct. nih.govnih.gov

ReactionReagent/CatalystKey Features
Selective Mono-acylationCarbon DioxideProtects one amine group, allowing selective acylation of the other. rsc.org
Selective Mono-acylationIntramolecular DMAPCatalytic delivery of the acyl group to a specific amine. acs.org
Selective Mono-N-alkylation9-BBNChelation-controlled selective alkylation of 1,3-amino alcohols. acs.orgorganic-chemistry.org
Direct N-alkylationRuthenium/Iron CatalystsAtom-economic alkylation of amines with alcohols. nih.govnih.gov

Formation of N-Substituted and O-Substituted Derivatives

The synthesis of N-substituted and O-substituted derivatives of this compound can be achieved through various synthetic routes. For instance, novel tertiary diamines of the 1,3-diamino-2-propanol (B154962) family have been synthesized, such as N,N,N'-trimethyl-N'-hydroxyethyl-1,3-diamino-2-propanol. google.com The synthesis can proceed through the reaction of an amine with epichlorohydrin. google.com Substituted 2-amino-1,3-propanediols can be prepared via the diastereoselective reductive amination of 2-oxo-1,3-propanediol derivatives. scielo.br

Synthesis of Schiff Base Ligands via Condensation Reactions

Schiff base ligands are readily synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. yu.edu.jonih.govajrconline.org The resulting imine or azomethine group is a key feature of these versatile ligands. In the context of this compound, the two primary amine groups can react with two equivalents of an aldehyde or ketone to form a di-Schiff base ligand.

The synthesis typically involves refluxing the diamine and the carbonyl compound in a suitable solvent, such as ethanol (B145695) or methanol. yu.edu.jonih.gov These reactions can also be performed using metal ions as templates to direct the condensation to form specific macrocyclic or polynuclear complexes. researchgate.netrsc.org A wide variety of aldehydes and ketones can be used, including salicylaldehyde, vanillin, and o-hydroxyacetophenone, leading to a diverse range of Schiff base ligands with different electronic and steric properties. yu.edu.jorsc.orgrevistabionatura.com These ligands are of significant interest due to their ability to coordinate with various metal ions, forming stable complexes with potential applications in catalysis and materials science. yu.edu.jonih.govrevistabionatura.com

ReactantsProduct Type
This compound + Aldehyde/KetoneDi-Schiff Base Ligand
1,3-Diamino-2-propanol + SalicylaldehydeSalen-type Ligand
1,3-Diamino-2-propanol + o-Hydroxyacetophenone + Salicylaldehyde (with Ni(II) template)Unsymmetrical Schiff Base Ligand Complex

Catalytic Protocols in the Synthesis of this compound and its Analogs

The development of efficient and selective catalytic methods for the synthesis of this compound and its structural analogs is a significant area of research. These protocols offer advantages in terms of yield, stereoselectivity, and milder reaction conditions compared to classical stoichiometric methods. The focus has been on both metal-catalyzed transformations, which leverage the unique reactivity of transition metals, and organocatalytic approaches, which use small organic molecules to facilitate reactions.

Metal-Catalyzed Transformations for Amino Alcohol Synthesis

Transition metal catalysis provides powerful tools for constructing the 1,3-amino alcohol framework. Rhodium and ruthenium catalysts, in particular, have demonstrated remarkable efficacy in C-H amination and the conversion of readily available starting materials like alkynes into valuable amino alcohol products.

One prominent strategy involves the rhodium-catalyzed C-H insertion of N-alkylsulfamides. nih.gov This method allows for the oxidative cyclization of sulfamide (B24259) substrates to form six-membered ring heterocyclic products, which serve as direct precursors to 1,3-diamines and their derivatives upon reductive ring opening. nih.gov The use of an electron-withdrawing group, such as a tert-butoxycarbonyl (Boc) group, on the sulfamide nitrogen is often crucial to prevent substrate degradation and promote the desired amination reaction. nih.gov These reactions are versatile, tolerating a range of functional groups, and can proceed with high stereospecificity, enabling the synthesis of enantiopure products from optically active starting materials. nih.gov

Ruthenium complexes have also been employed for the synthesis of 1,3-amino alcohols from propargylic amine derivatives. nih.gov These reactions are believed to proceed through a metal vinylidene intermediate, facilitating the conversion of terminal alkynes into the desired amino alcohol scaffold with high yield and retention of stereochemistry. nih.govresearchgate.net This methodology expands the utility of terminal alkynes as building blocks for complex, functionalized molecules. nih.gov

Another notable metal-catalyzed approach is the chromium-catalyzed asymmetric cross aza-pinacol coupling of aldehydes and imines. westlake.edu.cn This method provides access to β-amino alcohols with adjacent chiral centers. By using strongly electron-withdrawing protecting groups on the imine, preferential reduction to an α-amino radical is achieved. This radical is then trapped by a chromium(II) species to form an alkyl chromium intermediate, which selectively adds to an aldehyde, affording the desired 1,2-amino alcohol product with high enantioselectivity. westlake.edu.cn While this method directly produces 1,2-amino alcohols, its principles can be adapted for the synthesis of more complex diamino alcohol structures.

Table 1: Selected Metal-Catalyzed Methods for Amino Alcohol Synthesis

Catalyst System Substrate Type Product Type Key Features
Rhodium(II) acetate (B1210297) N-Boc-N-alkylsulfamides Cyclic sulfamides (precursors to 1,3-diamines) C-H amination strategy; tolerates various functional groups; high stereospecificity. nih.gov
Half-sandwich ruthenium complexes Propargylic amines 1,3-Amino alcohols Activation of terminal alkynes; proceeds via metal vinylidene intermediates; good yields and retention of stereochemistry. nih.gov
Chromium catalyst with chiral ligand Aldehydes and N-sulfonyl imines β-Amino alcohols Asymmetric cross aza-pinacol coupling; radical-polar crossover mechanism; high enantioselectivity. westlake.edu.cn
Rhodium(III) complexes Alkanol oximes 1,2-Amino alcohol derivatives Directed C(sp³)-H amidation; overcomes competitive C(sp²)-H activation. rsc.org

Organocatalytic and Synergistic Approaches

Organocatalysis has emerged as a powerful alternative to metal-based systems, avoiding the use of potentially toxic and expensive heavy metals. These methods often rely on the activation of substrates through the formation of transient, more reactive species like enamines or iminium ions.

A highly effective one-pot synthesis for the 1,3-diamino-2-ol scaffold utilizes 2-oxyenamides as versatile building blocks. nih.gov In a Lewis-acid-mediated reaction, the 2-oxyenamide reacts with an acylimine precursor and a terminal nucleophile. nih.gov This modular approach allows for the rapid assembly of the 1,3-diamino-2-ol structure, creating up to three contiguous stereocenters with excellent diastereoselectivity. nih.gov The choice of the Lewis acid is critical for the success of the transformation, promoting the formation of the key intermediates and controlling the stereochemical outcome.

Proline and its derivatives are among the most widely used organocatalysts, capable of catalyzing asymmetric reactions such as the Mannich reaction. The direct asymmetric Mannich reaction of glycine (B1666218) ester Schiff bases with imines, for instance, provides an elegant route to α,β-diamino acid derivatives, which are structurally related to diamino alcohols. rsc.org Similarly, the proline-catalyzed aldol (B89426) reaction can be used to construct chiral β-hydroxy carbonyl compounds, which can be further functionalized to amino alcohols. youtube.com The catalyst's bifunctional nature, containing both a secondary amine and a carboxylic acid, allows it to activate both the nucleophile (via enamine formation) and the electrophile (via hydrogen bonding). youtube.com

Synergistic catalysis, which combines two or more distinct catalytic cycles, offers further opportunities for developing novel synthetic routes. For example, the combination of aminocatalysis and metal catalysis has been explored for the stereoselective functionalization of carbonyl compounds. nih.gov In such a system, a chiral amine organocatalyst can generate a chiral enamine, which then reacts with a metal-allyl intermediate, leading to the formation of allylated products with high stereocontrol. nih.gov These synergistic strategies open up new avenues for the construction of complex molecules like functionalized diamino alcohols from simple precursors.

Table 2: Organocatalytic and Synergistic Strategies for Amino Alcohol Synthesis

Catalysis Type Catalyst/Reagent Substrate Type Product Scaffold Key Features
Lewis Acid Catalysis Lewis Acids (e.g., TiCl₄, Sc(OTf)₃) 2-Oxyenamides, acylimine precursors 1,3-Diamino-2-ol One-pot, three-component reaction; high diastereoselectivity; modular assembly. nih.gov
Aminocatalysis Proline and its derivatives Aldehydes, imines α,β-Diamino acids, β-hydroxy carbonyls Asymmetric Mannich and aldol reactions; bifunctional catalysis. rsc.orgyoutube.com
Synergistic Catalysis Chiral amine and Iridium complex Aldehydes, allyl alcohols Allylated α-branched aldehydes Combination of enamine and metal catalysis; high stereoselectivity. nih.gov
Synergistic Catalysis Secondary amine and Palladium complex Ketones, unactivated olefins α-Branched ketones Directed Pd-catalyzed alkene activation combined with enamine catalysis. nih.gov

Coordination Chemistry and Complexation Behavior of 1,3 Diamino 2 Methylpropan 2 Ol Derivatives

Ligand Design Principles and Coordination Modes

The rational design of ligands is a cornerstone of modern coordination chemistry, enabling the synthesis of metal complexes with tailored properties. Derivatives of 1,3-diamino-2-methylpropan-2-ol offer a robust platform for creating multidentate ligands capable of forming stable chelates with a variety of metal ions.

Chelating Properties and Multidentate Ligand Frameworks

This compound and its derivatives are effective chelating agents, capable of binding to a metal ion through multiple donor atoms simultaneously. researchgate.net This chelation results in the formation of stable, ring-like structures known as chelates. The presence of two amino groups and a hydroxyl group in the parent molecule, 1,3-diaminopropan-2-ol, provides a foundation for creating tridentate or even higher denticity ligands. nih.gov For instance, Schiff base condensation of 1,3-diamino-2-propanol (B154962) with aldehydes or ketones can yield tetradentate ligands. researchgate.net These multidentate frameworks are crucial in stabilizing the resulting metal complexes. researchgate.net

The stability of these complexes is often enhanced by the chelate effect, where the formation of a five- or six-membered ring with the metal ion is entropically favored over coordination with monodentate ligands. researchgate.net The flexible backbone of these ligands allows them to adapt to the preferred coordination geometry of different metal ions.

Influence of Substituents on Coordination Geometry

The introduction of substituents onto the this compound backbone can significantly influence the coordination geometry of the resulting metal complexes. Steric hindrance from bulky substituents can restrict the possible coordination modes of the ligand, leading to specific geometries. For example, the presence of a methyl group can lead to distinct behaviors in complex formation compared to linear diamines.

Furthermore, the electronic properties of the substituents can modulate the electron density on the donor atoms, thereby affecting the strength of the metal-ligand bonds. The introduction of electron-withdrawing or electron-donating groups can fine-tune the redox properties and reactivity of the metal center.

Synthesis and Structural Elucidation of Metal Complexes

The synthesis of metal complexes from this compound derivatives often involves the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can vary in their nuclearity, ranging from simple mononuclear species to more complex dinuclear and polynuclear architectures.

Formation of Mononuclear, Dinuclear, and Polynuclear Complexes

The nature of the ligand, the metal-to-ligand ratio, and the reaction conditions all play a crucial role in determining the nuclearity of the final complex. Mononuclear complexes, containing a single metal center, are often formed when the ligand can satisfy the coordination sphere of the metal ion. rsc.orgrsc.org

Dinuclear and polynuclear complexes, featuring two or more metal centers, can arise when the ligand possesses bridging capabilities. researchgate.netnih.gov For instance, the alkoxide oxygen of the propanol (B110389) backbone can bridge two metal ions, leading to the formation of dinuclear species. researchgate.net The use of dinucleating ligands, specifically designed to hold two metal centers in close proximity, has proven to be a successful strategy for creating bimetallic complexes. nih.gov These complexes are of particular interest due to their potential to exhibit cooperative effects between the metal centers.

Crystallographic Analysis of Metal-Ligand Architectures

Crystallographic studies have revealed a rich diversity of metal-ligand architectures for complexes derived from this compound. For example, in some dinuclear copper(II) complexes, the metal centers are bridged by the alkoxide oxygen of the ligand and an exogenous bridging group like an acetate (B1210297) ion. researchgate.net The geometry around the metal ions in these complexes can range from square planar to distorted octahedral, depending on the specific ligand and the coordination of solvent molecules or counter-ions. rsc.org

Table 1: Selected Crystallographic Data for Metal Complexes

ComplexCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)Ref
[Cu2(L)(O2CMe)]·(C3H7NO)MonoclinicP21/c9.7670(10)21.059(2)12.5750(10)92.308(8) researchgate.net
{[Cu2(μ-O2CMe)(μ-MedapO)(μ1,1-N3)2]n(CH3OH)n}TriclinicP16.688(5)10.591(6)12.100(7)105.08(4) researchgate.net
Cu(H3L)(NO3)·2H2OMonoclinicP21/c8.5459(3)10.9177(3)22.4562(6)96.954(3) researchgate.net

Transition Metal Ions in Complex Formation

Derivatives of this compound form stable complexes with a wide range of transition metal ions. The specific choice of the metal ion influences the structure, reactivity, and potential applications of the resulting complex.

Complexes with the following transition metal ions have been reported:

Cobalt (Co(II/III)) : Cobalt complexes with these ligands have been synthesized and characterized. nih.govredalyc.org

Nickel (Ni(II)) : Nickel(II) complexes can exhibit various geometries, including square planar and octahedral. rsc.orgredalyc.orgnih.gov Templated synthesis using Ni(II) ions has been employed to create both mononuclear and tetranuclear complexes. rsc.org

Copper (Cu(II)) : Copper(II) complexes are prevalent, often forming dinuclear structures with interesting magnetic properties. rsc.orgresearchgate.netredalyc.orgnih.gov

Iron (Fe(II/III)) : Iron complexes with these types of ligands have also been investigated. nih.gov

Vanadium (V(III)) : While less common, vanadium complexes with related diamine ligands have been synthesized. nih.gov

Chromium (Cr(III)) : Chromium(III) complexes with similar Schiff base ligands have been reported. researchgate.net

Zinc (Zn(II)) : Zinc(II) complexes are also known, often serving as diamagnetic analogues for spectroscopic studies. redalyc.org

Manganese (Mn(II)) : Manganese(II) complexes, including dinuclear species with bridging hydroxo ligands, have been prepared. nih.govredalyc.orgnih.gov

The coordination chemistry of this compound and its derivatives continues to be an active area of research, with ongoing efforts to synthesize novel complexes with unique structural features and functionalities.

Electronic, Spectroscopic, and Magnetic Properties of Coordination Compounds

The electronic, spectroscopic, and magnetic properties of coordination compounds are intrinsically linked to the nature of the ligand, the metal ion, and the resulting molecular structure. For derivatives of this compound, these properties are anticipated to be influenced by the ligand field strength, the formation of polynuclear species, and the through-bond or through-space interactions between metal centers.

The electronic spectra of transition metal complexes are governed by electronic transitions between d-orbitals, which are split in energy by the ligand field. For ligands derived from this compound, which typically coordinate through nitrogen and oxygen atoms, the ligand field strength is expected to be moderate. The electronic transitions observed in the UV-Visible spectra of these complexes provide information about the geometry and the magnitude of the d-orbital splitting (10Dq).

In the case of Ni(II) complexes with Schiff base ligands derived from the related 1,3-diamino-2-propanol, both square planar and octahedral geometries are observed. Mononuclear Ni(II) complexes have been found to exhibit a square planar geometry. rsc.org In such a diamagnetic, low-spin d⁸ configuration, characteristic d-d transitions would be expected in the visible region. For instance, a transition from the b₂g(dxy) to the a₁g(dx²-y²) orbital is typically observed.

For polynuclear Ni(II) complexes of these ligands, such as tetranuclear and hexanuclear species, a distorted octahedral geometry around the Ni(II) centers is common. rsc.org In an octahedral field, the d-orbitals split into t₂g and eg sets. For a d⁸ ion like Ni(II), three spin-allowed electronic transitions are expected:

³A₂g → ³T₂g

³A₂g → ³T₁g(F)

³A₂g → ³T₁g(P)

The energies of these transitions are used to determine the ligand field splitting parameter (Δo or 10Dq) and the Racah inter-electronic repulsion parameter (B), which is often reduced from the free-ion value, indicating covalent character in the metal-ligand bond.

Table 1: Representative Electronic Transitions for Ni(II) Complexes with Related Aminoalcohol Ligands

Complex TypeGeometryExpected Electronic Transitions
Mononuclear Ni(II)Square Planar¹A₁g → ¹A₂g, ¹A₁g → ¹B₁g, ¹A₁g → ¹Eg
Polynuclear Ni(II)Octahedral³A₂g → ³T₂g, ³A₂g → ³T₁g(F), ³A₂g → ³T₁g(P)

Note: This table is illustrative and based on the expected behavior from analogous compounds. Specific transition energies would depend on the exact ligand and metal environment.

The formation of polynuclear complexes with ligands derived from this compound is highly probable, with the alkoxo group acting as a bridge between two or more metal centers. This bridging facilitates magnetic exchange interactions between the paramagnetic metal ions, leading to either ferromagnetic (parallel alignment of spins) or antiferromagnetic (antiparallel alignment of spins) coupling.

The magnetic properties of such complexes are typically studied by measuring the magnetic susceptibility as a function of temperature. The data is then fitted to a theoretical model using the appropriate spin Hamiltonian. For a dinuclear system, the Hamiltonian is often expressed as:

**H = -2J(S₁ • S₂) **

where J is the exchange coupling constant. A positive J value indicates ferromagnetic coupling, while a negative J value signifies antiferromagnetic coupling. For more complex polynuclear systems, multiple J values may be required to describe the different exchange pathways within the molecule.

Table 2: Magnetic Properties of Polynuclear Ni(II) Complexes with a Schiff Base of 1,3-diamino-2-propanol

ComplexNuclearityMagnetic BehaviorJ values (cm⁻¹)
[Ni₄L²₂(μ₃-OCH₃)₂(H₂O)₂]TetranuclearFerromagneticJ₁ = +10.9, J₂ = -3.1, J₃ = +13.8
[Ni₆L¹₂(NO₃)₂(μ-OH)₂(μ-O)₂]HexanuclearAntiferromagneticJ₁ = -1.99, J₂ = +2.00, J₃ = -1.93

Data sourced from a study on 1,3-diamino-2-propanol derivatives. rsc.org L¹ and L² represent different Schiff base ligands.

Electrochemical Properties and Redox Activity of Metal Complexes

The electrochemical behavior of metal complexes with ligands derived from this compound provides insight into their redox activity and the stability of different oxidation states of the central metal ion. Cyclic voltammetry (CV) is a common technique used to investigate these properties.

The redox properties of these complexes are of interest for their potential applications in catalysis and as models for biological systems. The ability of the ligand to stabilize different oxidation states of the metal is a key factor in these applications.

Table 3: Electrochemical Data for Ni(II) Complexes with a Schiff Base of 1,3-diamino-2-propanol

ComplexNuclearityRedox ProcessNature of the Wave
[NiL¹]MononuclearNi(II)/Ni(I)Quasi-reversible
[Ni₄L²₂(μ₃-OCH₃)₂(H₂O)₂]TetranuclearNi(II)/Ni(I)Irreversible
[Ni₆L¹₂(NO₃)₂(μ-OH)₂(μ-O)₂]HexanuclearNi(II)/Ni(I)Irreversible and Quasi-reversible

Data sourced from a study on 1,3-diamino-2-propanol derivatives. rsc.org L¹ and L² represent different Schiff base ligands.

Catalytic Applications of 1,3 Diamino 2 Methylpropan 2 Ol Based Systems

Homogeneous Catalysis Mediated by Derived Metal Complexes

Metal complexes derived from 1,3-Diamino-2-methylpropan-2-ol serve as catalysts in a variety of organic transformations. The presence of two amino groups and a hydroxyl group on a chiral backbone provides a versatile platform for coordination with a range of metal centers, influencing the catalytic activity and selectivity of the resulting complexes.

Oxidation Reactions of Organic Substrates

While the direct application of this compound metal complexes in the oxidation of organic substrates is not extensively documented in publicly available research, the broader class of metal complexes with amino alcohol and diamine ligands has demonstrated significant catalytic activity in oxidation reactions. These reactions are fundamental in organic synthesis, enabling the conversion of hydrocarbons and alcohols into more functionalized compounds such as aldehydes, ketones, and epoxides. The catalytic performance of such complexes is often dictated by the nature of the metal center and the coordination environment provided by the ligand. For instance, manganese complexes with salen-type ligands, which share structural motifs with derivatives of diamines, have been shown to effectively catalyze the aerobic oxidation of substrates like 2-aminophenol and 3,5-di-tert-butylcatechol.

Asymmetric Catalysis Potentials

The inherent chirality of this compound makes it a promising candidate for applications in asymmetric catalysis. Chiral ligands are crucial for the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical and fine chemical industries. Vicinal and 1,3-diamines are recognized as important structural motifs in ligands for asymmetric catalysis. Although specific studies detailing the use of this compound in this context are limited, the principles of asymmetric induction by related chiral diamine ligands are well-established. These ligands can coordinate to a metal center to create a chiral environment that directs the stereochemical outcome of a reaction, leading to the preferential formation of one enantiomer over the other. The development of catalysts derived from this compound could potentially offer new avenues for achieving high enantioselectivity in a variety of asymmetric transformations.

Heterogeneous Catalysis Utilizing Immobilized this compound Ligands

To overcome challenges associated with catalyst separation and recycling in homogeneous catalysis, ligands such as this compound can be immobilized on solid supports to create heterogeneous catalysts. Mesoporous materials are often the supports of choice due to their high surface area and tunable pore structures.

Design of Supported Catalysts on Mesoporous Materials

The immobilization of catalytic complexes onto mesoporous materials like silica (e.g., SBA-15, MCM-41) is a widely employed strategy to heterogenize homogeneous catalysts. This process typically involves the functionalization of the silica surface with groups that can covalently bind to the this compound ligand or its pre-formed metal complex. The ordered pore structure of these materials can provide a confined environment for the catalytic reaction, potentially influencing selectivity. While specific examples of this compound immobilized on such supports are not readily found in the literature, the general methodologies for creating such supported catalysts are well-developed. These methods aim to maintain the catalytic activity of the metal complex while enhancing its stability and reusability.

Efficiency and Selectivity in Various Catalytic Processes

The efficiency and selectivity of immobilized catalysts are critical metrics for their practical application. For heterogeneous catalysts based on immobilized diamine ligands, these parameters would be highly dependent on the nature of the support, the method of immobilization, and the specific catalytic reaction. The goal is to achieve high conversion rates and product selectivity, comparable to or exceeding those of the homogeneous counterparts, while benefiting from the ease of separation and potential for continuous flow processes that heterogeneous systems offer. Research in this area for this compound based systems would be necessary to establish their performance in various catalytic processes.

Mechanism-Oriented Studies in this compound Catalysis

Understanding the reaction mechanism is fundamental to the rational design and optimization of catalysts. For catalytic systems involving this compound, mechanistic studies would focus on elucidating the structure of the active catalytic species, the coordination of substrates, and the elementary steps of the catalytic cycle.

Kinetic studies of related diamine ligands, such as 1,3-diaminopropane, with metal ions like palladium(II) have shed light on the stepwise nature of complex formation. The interaction of a [Pd(1,3-diaminopropane)(H₂O)₂]²⁺ complex with various biologically relevant ligands has been shown to result in the formation of 1:1 complexes. Furthermore, the formation of metal complexes with Schiff base ligands derived from diamino alcohols often proceeds through a template mechanism.

In the context of catalysis, particularly with 1,3-diamine derivatives, it has been observed that the primary and tertiary amine groups can act cooperatively. For instance, in asymmetric Mannich reactions, the primary amine can form an enamine intermediate with a ketone, while a nearby tertiary amine can be protonated and interact with the electrophile. This cooperative action is crucial for the catalytic activity and enantioselectivity. Investigating similar cooperative effects and the role of the hydroxyl group in catalysts derived from this compound would be a key area for mechanistic studies. Such research would provide valuable insights into the structure-activity relationships and guide the development of more efficient and selective catalysts.

Advanced Materials Science and Supramolecular Assemblies Incorporating 1,3 Diamino 2 Methylpropan 2 Ol

Integration into Porous Organic Materials and Metal-Organic Frameworks

The incorporation of functional molecules into porous materials like Metal-Organic Frameworks (MOFs) and Porous Organic Polymers (POPs) is a key strategy for tailoring their properties for specific applications. Diamines, in particular, are frequently used to introduce basic sites, enhance guest interactions, and modify pore environments.

Design Principles for Gas Adsorption and Separation Materials

The primary amine groups of diamino-functionalized linkers can significantly enhance the affinity of MOFs for acidic gases such as carbon dioxide (CO₂) through Lewis acid-base interactions. This functionalization is a widely adopted strategy to improve both the capacity and selectivity of CO₂ capture from gas mixtures like flue gas (CO₂/N₂) or natural gas (CO₂/CH₄). mdpi.comnih.gov The design principles for such materials focus on:

Introducing Basic Sites: The amino groups act as strong CO₂ binding sites.

Optimizing Pore Size and Shape: The geometry of the diamine can influence the framework's topology and pore dimensions to optimize gas diffusion and selective adsorption. frontiersin.org

Enhancing Framework Stability: The choice of linker and its functional groups can impact the thermal and chemical stability of the resulting MOF, which is crucial for practical applications. nih.gov

While these principles are well-established for a variety of amino-functionalized MOFs, no specific studies detailing the use of 1,3-Diamino-2-methylpropan-2-ol for these purposes are currently available. The presence of the additional methyl and hydroxyl groups on this specific diamine could offer unique steric and electronic effects, potentially influencing the framework's structure and gas separation performance in ways not observed with simpler diamines.

Structural Modification for Enhanced Material Properties

Post-synthetic modification (PSM) is a powerful technique for introducing functionalities into existing MOFs. This approach allows for the incorporation of molecules that might not be stable under the initial MOF synthesis conditions. Diamines are often grafted onto open metal sites or reactive functional groups within the framework to enhance properties such as catalysis, sensing, and gas adsorption.

The modification of MOFs with diamines has been shown to improve framework stability and tailor the desorption temperature of adsorbed gases, which is a critical parameter for the energy efficiency of cyclic adsorption processes. mdpi.com The bulky nature of some diamines can also introduce interesting structural behaviors. mdpi.com Although this compound possesses suitable functional groups (amines and a hydroxyl) for grafting onto MOFs, there is no specific literature describing its use in the structural modification of these materials to enhance their properties.

Formation of Polymeric Coordination Compounds and Extended Structures

Coordination polymers are materials in which metal ions are linked by organic ligands to form one-, two-, or three-dimensional extended networks. The structure and properties of these materials are highly dependent on the coordination geometry of the metal ion and the nature of the organic linker. Diamines are versatile ligands in the synthesis of coordination polymers due to their ability to bridge metal centers.

The synthesis of coordination polymers often involves the self-assembly of metal salts and organic ligands under various conditions. mdpi.com While numerous coordination polymers have been synthesized using a wide array of diamine ligands, specific research detailing the formation of extended structures with this compound as the primary bridging ligand is not found in the current body of scientific literature. The presence of the hydroxyl group in addition to the two amino groups could allow this ligand to act as a tridentate ligand, potentially leading to novel coordination modes and network topologies.

Application as Building Blocks in Dendrimers and Macromolecular Architectures

Dendrimers are highly branched, monodisperse macromolecules with a well-defined three-dimensional structure. Their synthesis involves a stepwise, generational growth from a central core. Molecules with multiple reactive sites, such as diamines, can be used as branching units to build up the dendritic structure.

The synthesis of dendrimers can be achieved through divergent or convergent approaches. In the divergent method, the dendrimer grows outwards from a multifunctional core. The use of diamines like ethylenediamine (B42938) is common in the synthesis of poly(amidoamine) (PAMAM) dendrimers, a widely studied class of dendrimers. While it is noted that 1,3-diamino-2-propanol (B154962) can be used as a branching unit in the synthesis of peptide dendrimers, there are no specific studies available that detail the use of this compound for the creation of dendrimers or other complex macromolecular architectures. The additional methyl group on this specific diamine would likely influence the steric crowding in successive generations, potentially affecting the final size, shape, and properties of the resulting dendrimer.

Theoretical and Computational Investigations of 1,3 Diamino 2 Methylpropan 2 Ol Systems

Quantum Chemical Calculations (e.g., DFT) for Molecular and Electronic Structure

A foundational step in the computational analysis of 1,3-diamino-2-methylpropan-2-ol would involve quantum chemical calculations to determine its optimal molecular geometry and electronic structure. Density Functional Theory (DFT) is a widely used method for such investigations due to its balance of computational cost and accuracy. mdpi.comicm.edu.pl

These calculations would typically begin with a geometry optimization to find the lowest energy conformation of the molecule. For this compound, this would involve determining the most stable arrangement of the two amino groups and the hydroxyl group around the central carbon backbone, considering the steric influence of the methyl group.

Once the optimized structure is obtained, a variety of electronic properties can be calculated. A Molecular Electrostatic Potential (MEP) map, for instance, would visualize the electron density distribution, highlighting the electron-rich regions around the nitrogen and oxygen atoms, which are crucial for understanding intermolecular interactions and reactivity.

Further analysis, such as calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), would provide insights into the molecule's chemical reactivity and kinetic stability. The HOMO-LUMO energy gap is a key parameter in predicting the molecule's behavior in chemical reactions.

Table 1: Hypothetical DFT Calculation Parameters for this compound

Parameter Theoretical Method Basis Set Purpose
Geometry Optimization B3LYP 6-311++G(d,p) To find the most stable 3D structure.
Vibrational Frequencies B3LYP 6-311++G(d,p) To confirm the optimized structure is a true minimum and to predict IR spectra.

This table is illustrative and represents a typical computational approach, as no specific data for this compound is currently available.

Molecular Dynamics and Monte Carlo Simulations for Intermolecular Interactions

To understand the behavior of this compound in a condensed phase (liquid or solid), Molecular Dynamics (MD) or Monte Carlo (MC) simulations would be employed. These methods can simulate the interactions between multiple molecules, providing insights into bulk properties. nih.gov

MD simulations would model the movement of a collection of this compound molecules over time, governed by a force field that describes the inter- and intramolecular forces. Such simulations could elucidate the nature of hydrogen bonding between the amino and hydroxyl groups of neighboring molecules, which would be expected to be a dominant intermolecular force. The presence of the methyl group would likely influence the packing and hydrogen-bonding network compared to its unmethylated counterpart.

Monte Carlo simulations could also be used to explore the conformational space and thermodynamic properties of systems containing this molecule. For example, Grand Canonical Monte Carlo (GCMC) could be used to study the adsorption of gases or other small molecules onto a surface of this compound. uq.edu.au

Prediction of Spectroscopic Signatures and Reactivity Profiles

Computational methods are powerful tools for predicting spectroscopic data, which can aid in the experimental identification and characterization of a compound. nih.gov For this compound, the vibrational frequencies calculated from DFT could be used to generate a theoretical Infrared (IR) spectrum. researchgate.net Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be computed to predict the ¹H and ¹³C NMR spectra. nih.gov

The reactivity profile of the molecule can also be predicted computationally. By calculating properties like atomic charges and Fukui functions, which indicate the most likely sites for nucleophilic or electrophilic attack, a map of the molecule's reactivity can be constructed. This would be crucial for understanding how this compound might behave in various chemical environments.

Computational Mechanistic Studies of Reactions and Catalytic Cycles

Should this compound be involved in chemical reactions or catalytic processes, computational chemistry could be used to elucidate the reaction mechanisms. lookchem.com This involves mapping the potential energy surface of the reaction, identifying transition states, and calculating activation energies.

For example, if this compound were to act as a ligand in a metal-catalyzed reaction, DFT calculations could be used to study the structure of the metal complex and the mechanism of the catalytic cycle. ontosight.ai Such studies are invaluable for optimizing reaction conditions and designing more efficient catalysts. Similarly, its role in reactions like cycloadditions could be explored to understand the stereochemical outcomes. mdpi.com

Fundamental Reaction Mechanisms Involving 1,3 Diamino 2 Methylpropan 2 Ol

Mechanisms of Amine and Alcohol Reactivity

The reactivity of 1,3-Diamino-2-methylpropan-2-ol is a composite of the individual and cooperative actions of its primary amine and tertiary alcohol groups. The presence of two amine groups enhances its nucleophilicity and basicity compared to a monoamine, while the tertiary nature of the alcohol function dictates its behavior in substitution and elimination reactions.

The amine groups, being primary, readily participate in reactions typical of this functional class. They can act as nucleophiles, attacking electrophilic centers to form new carbon-nitrogen bonds. These reactions are fundamental to the synthesis of a wide array of derivatives. The basicity of the amines allows them to be protonated in the presence of acids, forming ammonium (B1175870) salts.

The tertiary alcohol group exhibits reactivity characteristic of its structural classification. Unlike primary and secondary alcohols, it does not readily undergo oxidation under standard conditions. However, under acidic conditions, the hydroxyl group can be protonated to form a good leaving group (water), leading to the formation of a tertiary carbocation. This carbocationic intermediate is central to understanding many of the reactions of this compound. The steric hindrance provided by the methyl group and the two aminomethyl substituents can influence the accessibility of the hydroxyl group and the subsequent reaction pathways.

Bond Activation and Cleavage Pathways (e.g., C-N bond cleavage)

The activation and cleavage of bonds within this compound are critical to its transformation into other chemical entities. The C-N and C-O bonds are of particular interest due to their polarity and susceptibility to cleavage under specific reaction conditions.

C-N Bond Cleavage: The cleavage of carbon-nitrogen bonds in amines is a synthetically important transformation. In the context of this compound, C-N bond cleavage can be initiated through various mechanisms. Radiolysis studies on amino-containing organic compounds have shown that the presence of a hydroxyl group in the beta-position to an amino group can promote deamination, a process involving C-N bond cleavage. nih.gov This process is often associated with the monomolecular fragmentation of radical intermediates. nih.gov The presence of alkyl substituents on the amino group can also favor C-N bond cleavage. nih.gov For unstrained cyclic amines, reductive cleavage of the C-N bond can be achieved using a combination of a Lewis acid and photoredox catalysis, proceeding through a single-electron transfer mechanism. nih.gov While these are general observations, the specific conditions required for C-N bond cleavage in the sterically hindered environment of this compound would be influenced by the stability of the resulting intermediates. For instance, transition metal-free single-electron transfer reactions have been developed for the C-N σ bond cleavage of N-acylazetidines. mdpi.com

C-O Bond Cleavage: The cleavage of the C-O bond in the tertiary alcohol of this compound is typically facilitated by acid catalysis. Protonation of the hydroxyl group forms an oxonium ion, which is a much better leaving group (H₂O) than the hydroxide (B78521) ion. libretexts.org Departure of the water molecule leads to the formation of a relatively stable tertiary carbocation. This carbocation can then undergo further reactions, such as reaction with a nucleophile or elimination to form an alkene. The stability of this tertiary carbocation is a key factor driving reactions that involve C-O bond cleavage.

Cyclization and Rearrangement Mechanisms

The bifunctional nature of this compound, possessing two nucleophilic amine groups and a hydroxyl group, provides the foundation for intramolecular reactions leading to the formation of heterocyclic structures.

Cyclization Reactions: Intramolecular reactions between one of the amine groups and the carbon bearing the other amine or the hydroxyl group can lead to the formation of cyclic compounds. For instance, the synthesis of 1,3-diamines can be achieved through the ring-opening of cyclopropylamines. researchgate.net More complex, highly stereoselective one-pot syntheses of 1,3-diamino-2-alcohol units have been described utilizing 2-oxyenamides as building blocks. researchgate.net These reactions often proceed through the initial addition of an enamide to an electrophilic N-acylimine species, followed by an intramolecular aza-Friedel-Crafts reaction. researchgate.net While not directly involving this compound, these methods highlight the potential for cyclization in related systems. The synthesis of substituted pyrrolidines has been achieved through the cycloaddition of azomethine ylides, which can be generated from the demetalation of tin- or silicon-substituted iminium ions. acs.org

Rearrangement Mechanisms: The formation of a tertiary carbocation upon protonation and loss of water from the alcohol group can also initiate rearrangement reactions. For example, in the synthesis of 1-amino-3-oxo-2,7-naphthyridines, a rearrangement has been observed where a carbonyl group is formed, which then undergoes nucleophilic addition by amines. nih.gov While this is a specific example in a different molecular framework, it illustrates the possibility of rearrangements involving amino and carbonyl functionalities that could be relevant to the reactivity of derivatives of this compound.

Nucleophilic and Electrophilic Attack Pathways

The reactivity of this compound is characterized by its ability to act as a nucleophile and to be attacked by electrophiles, as well as the electrophilic nature of its carbocation intermediate.

Nucleophilic Attack Pathways: The primary amine groups are the main nucleophilic centers in the molecule. They can attack a wide range of electrophiles, such as alkyl halides, acyl chlorides, and carbonyl compounds, to form a variety of N-substituted derivatives. The presence of two amine groups allows for the possibility of double substitution, leading to the formation of bis-alkylated or bis-acylated products. The steric hindrance around the tertiary carbon may influence the rate of these nucleophilic substitution reactions. Nucleophilic substitution reactions of alcohols generally proceed via S(_N)1 or S(_N)2 mechanisms. ucsb.edu For a tertiary alcohol like the one in this compound, an S(_N)1 mechanism involving a carbocation intermediate is more likely, especially under acidic conditions. libretexts.org

Electrophilic Attack Pathways: While the molecule itself is primarily nucleophilic, its derivatives can undergo electrophilic attack. For example, if the amine groups are converted into amides, the carbonyl group can be attacked by nucleophiles. More significantly, the tertiary carbocation formed upon protonation and dehydration of the alcohol is a potent electrophile. libretexts.org This carbocation can be attacked by a variety of nucleophiles, including halide ions, water, and other nucleophilic species present in the reaction mixture. This pathway is central to the synthesis of various derivatives where the hydroxyl group is replaced by another functional group. Electrophilic addition reactions are characteristic of alkenes, which could be formed from this compound via elimination. libretexts.orglibretexts.org The resulting alkene could then be attacked by electrophiles. For instance, the electrophilic addition of HBr to 2-methylpropene proceeds through a carbocation intermediate. libretexts.orglibretexts.org

Future Prospects and Emerging Research Areas for 1,3 Diamino 2 Methylpropan 2 Ol

Exploration of Novel Synthetic Methodologies with Green Chemistry Principles

The pursuit of environmentally benign and efficient synthetic methods for 1,3-Diamino-2-methylpropan-2-ol and its derivatives is a key area of future research. Traditional synthetic routes often involve harsh reaction conditions and the use of hazardous reagents. In contrast, green chemistry principles advocate for the development of processes that minimize waste, reduce energy consumption, and utilize renewable resources.

One promising approach involves the use of biocatalysis, employing enzymes to carry out specific chemical transformations with high selectivity and under mild conditions. Researchers are exploring the use of various microorganisms and isolated enzymes for the synthesis of chiral diamines, which could be adapted for the production of this compound. Another avenue of investigation is the use of eco-friendly solvents, such as water or ionic liquids, to replace volatile organic compounds (VOCs) in the synthesis process. Microwave-assisted synthesis is also gaining traction as a green technique that can significantly reduce reaction times and improve energy efficiency. researchgate.net

A notable example of a sustainable industrial process is the synthesis of 1,3-Diamino-2-propanol (B154962) by Borregaard, which utilizes renewable energy sources and has a significantly better environmental profile compared to conventional methods. borregaard.com Future research will likely focus on adapting and refining such sustainable practices for the synthesis of this compound. This includes the exploration of novel catalysts and reaction media that align with the principles of green chemistry.

Green Chemistry ApproachPotential Benefits for this compound Synthesis
Biocatalysis High selectivity, mild reaction conditions, reduced byproducts.
Use of Green Solvents Reduced environmental impact, improved safety.
Microwave-Assisted Synthesis Faster reaction times, increased energy efficiency.
Renewable Feedstocks Reduced reliance on fossil fuels, improved sustainability.

Design of Advanced Ligands for Tailored Catalytic Performance

The presence of two primary amine groups and a hydroxyl group makes this compound and its derivatives excellent candidates for the design of novel ligands for catalysis. These ligands can coordinate with a variety of metal centers to form stable complexes that can act as highly efficient and selective catalysts in a range of chemical reactions.

A key area of focus is the development of chiral ligands for asymmetric catalysis, which is crucial for the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. nih.govchemrxiv.orgua.esnih.govrsc.orgresearchgate.net By introducing chiral centers into the ligand structure, researchers can create catalysts that favor the formation of one enantiomer over the other. The rigid backbone and well-defined coordination sphere that can be achieved with ligands derived from this compound are advantageous for achieving high levels of enantioselectivity.

Future research will involve the synthesis of a library of ligands based on the this compound scaffold with systematic variations in their steric and electronic properties. These ligands will then be screened for their catalytic activity in various reactions, such as hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The insights gained from these studies will enable the rational design of highly active and selective catalysts for specific applications. The versatility of 1,3-Diamino-2-propanol as a bidentate diamine ligand in the synthesis of organometallic compounds has been noted, and this can be extended to its methylated analogue. sigmaaldrich.comchemicalbook.com

Catalytic ApplicationPotential Role of this compound Derived Ligands
Asymmetric Hydrogenation Chiral ligands for the enantioselective reduction of ketones and imines.
Oxidation Reactions Robust ligands for metal-catalyzed oxidation of alcohols and alkenes.
Carbon-Carbon Bond Formation Ligands for cross-coupling reactions to create complex organic molecules.

Development of Smart Materials for Sensing and Responsive Applications

"Smart" or "stimuli-responsive" materials are a class of advanced materials that can change their properties in response to external stimuli such as temperature, pH, light, or the presence of specific chemical species. nih.govmdpi.comnih.govresearchgate.netresearchgate.net The functional groups present in this compound make it an attractive building block for the development of such materials.

The amine groups can be protonated or deprotonated in response to changes in pH, leading to changes in the material's charge, solubility, and conformation. This property can be exploited to create pH-responsive hydrogels for drug delivery applications, where the drug is released in the acidic environment of a tumor, for example. The hydroxyl group can participate in hydrogen bonding, which can also be disrupted by changes in temperature or solvent polarity.

Furthermore, the diamine structure can be incorporated into polymers to create materials with specific recognition sites for metal ions or other molecules. This could lead to the development of highly selective sensors for environmental monitoring or medical diagnostics. Future research will focus on the synthesis and characterization of polymers and other materials incorporating this compound and the investigation of their responsive behavior to various stimuli.

Type of Smart MaterialPotential Application
pH-Responsive Hydrogels Targeted drug delivery, biosensors.
Temperature-Responsive Polymers Controlled release systems, smart coatings.
Selective Ion-Binding Polymers Environmental remediation, chemical sensing.

Interdisciplinary Research at the Interface of Chemistry, Materials Science, and Engineering

The full potential of this compound will be realized through interdisciplinary research that bridges the gap between fundamental chemistry and applied materials science and engineering. youtube.com Chemists can focus on developing novel synthetic methods and designing new molecules based on this compound, while materials scientists can explore how to incorporate these molecules into functional materials with desired properties. Engineers can then take these materials and develop them into real-world applications.

For example, a collaborative effort could involve the synthesis of a novel polymer containing this compound (chemistry), the characterization of its mechanical and responsive properties (materials science), and its fabrication into a device for controlled drug release or a sensor for detecting environmental pollutants (engineering).

The versatility of this compound also opens up opportunities in the development of new polymers and as a chemical intermediate for various applications. google.com The interdisciplinary nature of materials science, which draws from chemistry, physics, and various engineering disciplines, provides a fertile ground for the innovative application of this compound.

Future interdisciplinary research could explore areas such as:

The development of new biocompatible and biodegradable polymers for biomedical applications.

The creation of advanced coatings with self-healing or anti-fouling properties.

The design of novel membranes for separation processes.

By fostering collaboration between different scientific and engineering disciplines, the research community can unlock the full potential of this compound and pave the way for exciting new technologies.

Q & A

Q. Key Parameters :

  • pH Control : Maintain alkaline conditions (~pH 10) to prevent protonation of amines, which slows reaction rates.
  • Temperature : Moderate heating (40–60°C) balances reaction kinetics and side-product formation.
  • Catalyst Selection : Palladium or Raney nickel for hydrogenation steps to ensure selectivity .

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:
Combine spectroscopic and chromatographic techniques:

  • NMR Spectroscopy : <sup>1</sup>H and <sup>13</sup>C NMR to confirm the presence of two amine groups (–NH2), a methyl branch, and hydroxyl group. Key peaks: δ ~1.2 ppm (methyl), δ ~3.4 ppm (–CH2NH2), δ ~4.8 ppm (–OH) .
  • HPLC : Use a C18 column with UV detection (λ = 210 nm) to assess purity. Mobile phase: Acetonitrile/water (70:30) with 0.1% trifluoroacetic acid to enhance peak resolution .
  • Mass Spectrometry : ESI-MS in positive ion mode to verify molecular weight (C4H12N2O, expected [M+H]<sup>+</sup> = 105.1) .

Basic: What are the stability considerations for this compound under varying storage conditions?

Methodological Answer:
Stability depends on environmental factors:

  • Oxidative Degradation : Store under inert gas (N2 or Ar) at 4°C to prevent amine oxidation. Use amber vials to limit light exposure .
  • Moisture Sensitivity : The hydroxyl group may promote hygroscopicity. Use desiccants (e.g., silica gel) in storage containers.
  • pH-Dependent Stability : Aqueous solutions should be buffered at pH 6–8 to avoid protonation or deprotonation of functional groups .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Mitigation strategies include:

  • Standardized Assays : Use cell-based models (e.g., HEK293 or CHO cells) with controlled passage numbers and culture conditions. Validate via positive controls (e.g., known enzyme inhibitors) .
  • Impurity Profiling : Compare batches via LC-MS to identify side products (e.g., oxidation byproducts) that may skew activity data .
  • Dose-Response Curves : Perform EC50/IC50 studies across multiple concentrations to confirm potency thresholds .

Advanced: What computational tools are suitable for predicting the interaction of this compound with biological targets?

Methodological Answer:
Leverage in silico modeling to explore binding modes:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to simulate interactions with enzymes (e.g., amine oxidases). Focus on hydrogen bonding between the hydroxyl/amine groups and active-site residues .
  • MD Simulations : Run GROMACS simulations (50–100 ns) to assess stability of ligand-protein complexes in physiological conditions (pH 7.4, 310 K) .
  • QSAR Models : Train models using datasets of structurally related amino alcohols to predict ADMET properties .

Advanced: How can researchers design experiments to study the environmental fate of this compound?

Methodological Answer:
Adopt OECD guidelines for ecotoxicity studies:

  • Biodegradation : Use OECD 301F (manometric respirometry) to measure mineralization rates in activated sludge. Monitor NH3 release as an indicator of amine degradation .
  • Aquatic Toxicity : Conduct acute toxicity tests with Daphnia magna (OECD 202) and algae (OECD 201). Report LC50/EC50 values with 95% confidence intervals .
  • Soil Adsorption : Perform batch experiments to determine Koc (organic carbon partition coefficient) using HPLC retention times .

Basic: What safety protocols are critical when handling this compound in the laboratory?

Methodological Answer:

  • PPE : Wear nitrile gloves, chemical goggles, and lab coats. Use NIOSH-approved respirators if airborne particulates are generated .
  • Ventilation : Work in a fume hood to limit inhalation exposure. Install local exhaust ventilation for bulk handling .
  • Spill Management : Neutralize spills with citric acid (for bases) and absorb with inert material (e.g., vermiculite). Dispose as hazardous waste .

Advanced: What strategies can be employed to optimize the enantiomeric purity of this compound during synthesis?

Methodological Answer:

  • Chiral Catalysts : Use (R)- or (S)-BINAP ligands in asymmetric hydrogenation to favor specific enantiomers .
  • Chiral HPLC : Separate enantiomers using a Chiralpak IA column (hexane:isopropanol 90:10, 1 mL/min) and isolate fractions .
  • Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively esterify one enantiomer .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.